

Unraveling the Carcinogenic Potential of N-Nitrosoglyphosate Sodium: A Technical Guide

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Compound of Interest		
Compound Name:	N-Nitrosoglyphosate sodium	
Cat. No.:	B11931006	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosoglyphosate sodium, a nitrosamine impurity and degradation product of the widely used herbicide glyphosate, is a compound of significant toxicological concern. As with many N-nitroso compounds, it is classified as a probable human carcinogen. This technical guide provides an in-depth analysis of the available scientific data regarding its potential carcinogenicity, focusing on genotoxicity data, the challenges in assessing long-term effects due to data invalidity, and the established mechanisms of nitrosamine-induced carcinogenesis. This document is intended to serve as a comprehensive resource for researchers and professionals in toxicology and drug development, offering detailed experimental protocols and visual representations of key biological and procedural pathways.

Introduction

N-Nitrosoglyphosate (NNG) can be present as an impurity in technical-grade glyphosate and can also be formed from the reaction of glyphosate with nitrites in the environment.[1][2] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO) have established a maximum permissible limit for N-nitrosoglyphosate in technical glyphosate, typically not to exceed 1 part per million (ppm).[1] This limit underscores the concern regarding its potential health effects, primarily stemming from the well-documented carcinogenic properties of the N-nitrosamine class of compounds.



The primary mechanism of carcinogenicity for N-nitrosamines involves metabolic activation to reactive electrophilic species that can form DNA adducts, leading to mutations and the initiation of cancer if not repaired. This guide will delve into the specifics of these pathways and the experimental evidence for the genotoxicity of N-Nitrosoglyphosate.

Quantitative Toxicological Data

A comprehensive review of the available literature reveals a significant gap in reliable long-term in vivo carcinogenicity data for **N-Nitrosoglyphosate sodium**. A key study, a two-year chronic oral toxicity study in albino rats (Burnett et al., 1979), was conducted on the sodium salt of N-nitrosoglyphosate (designated CP-76100). However, this study, performed by Industrial Bio-Test Laboratories (IBT), was later deemed "Core-Invalid" by the EPA due to significant flaws, including excessive mortality in the control group.[3] Furthermore, the laboratory, IBT, was subsequently implicated in widespread scientific misconduct and fraud, leading to the conviction of several of its employees.[4][5][6][7] This history fundamentally compromises the reliability of the study's findings.

While the dose levels from this study are documented (see Table 1), the associated tumor incidence data is not presented here due to the study's invalidity. The focus of quantitative analysis, therefore, shifts to the more robustly documented genotoxic potential.

Table 1: Dose Levels from the Invalidated 1979 Chronic Oral Toxicity Study in Rats

Species/Strain	Sex	Dose Levels (mg/kg/day)	Study Duration	Reference
Sprague-Dawley Rat	Male	0, 3, 10, 30	24 Months	Burnett et al., 1979
Sprague-Dawley Rat	Female	0, 3, 10, 30	24 Months	Burnett et al., 1979

Note: This study was classified as invalid by the EPA and was conducted by a laboratory with a history of scientific fraud. The data from this study is not considered reliable for risk assessment.



In contrast to the long-term carcinogenicity data, in vitro studies provide evidence of genotoxic effects.

Table 2: Summary of In Vitro Genotoxicity Data for Glyphosate and its Formulations

Assay	Test System	Compound Tested	Concentrati on	Results	Reference
Micronucleus Test	Human Peripheral White Blood Cells	Glyphosate	100 μΜ	Statistically significant increase in micronucleus frequency	INVALID- LINK
Micronucleus Test	Human Peripheral White Blood Cells	Glyphosate- Based Herbicides	≥ 1,000 µM	Significant cell death	INVALID- LINK

Note: While these studies were not on isolated **N-Nitrosoglyphosate sodium**, they indicate the potential for genotoxic effects from glyphosate-related compounds.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of a compound's carcinogenic potential. Below are methodologies for key genotoxicity assays relevant to the evaluation of **N-Nitrosoglyphosate sodium**.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test evaluates the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

• Test Strains: A standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of



mutations (frameshift and base-pair substitutions).

- Metabolic Activation: The test is conducted with and without a mammalian metabolic
 activation system (S9 fraction), typically derived from the livers of rats pre-treated with an
 enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
 This is crucial for detecting mutagens that require metabolic activation, as is the case for
 most nitrosamines.
- Procedure (Plate Incorporation Method):
 - The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to molten top agar containing a trace amount of histidine and biotin.
 - The bacterial tester strain is added to the top agar mixture.
 - If metabolic activation is required, the S9 mix is also added to the top agar.
 - The mixture is poured onto a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies on the test plates is counted and compared
 to the number on the solvent control plates. A dose-related increase in the number of
 revertant colonies, typically a doubling or more over the background, is considered a positive
 result.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay is used to detect damage to chromosomes or the mitotic apparatus in vivo. It is based on the observation that developing erythroblasts in the bone marrow that have undergone chromosomal damage may form micronuclei (small, membrane-bound DNA fragments) that are left behind in the cytoplasm after the main nucleus is expelled during maturation into a polychromatic erythrocyte (PCE).

- Test Species: Typically, mice or rats are used.
- Administration: The test substance is administered to the animals, usually via the oral or intraperitoneal route, once or twice.



- Dose Selection: A preliminary range-finding study is often conducted to determine the maximum tolerated dose (MTD). The main study typically uses the MTD and at least two lower dose levels.
- Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the last administration (e.g., 24 and 48 hours).
- Slide Preparation and Analysis:
 - Bone marrow cells are flushed from the bones, and a cell suspension is prepared.
 - The cells are centrifuged, and smears are made on microscope slides.
 - The slides are stained with a dye that differentiates between PCEs (younger, anucleated red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).
 - At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity to the bone marrow.
- Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to that in the vehicle control group. A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.

Visualizations: Pathways and Workflows Postulated Metabolic Activation and Genotoxic Action of N-Nitrosoglyphosate



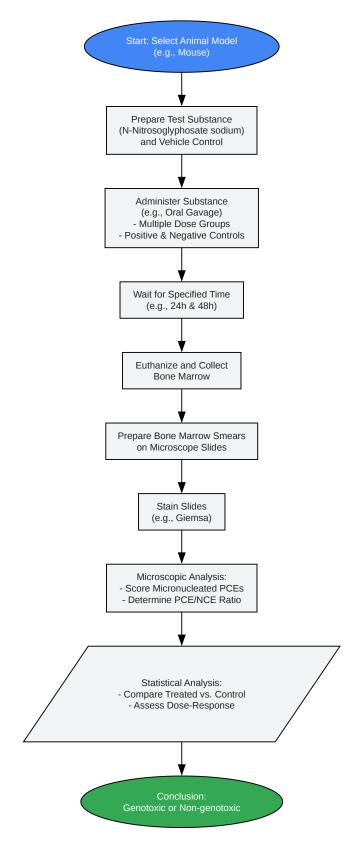
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Caption: Postulated metabolic activation pathway of N-Nitrosoglyphosate.

Experimental Workflow for the In Vivo Micronucleus Assay



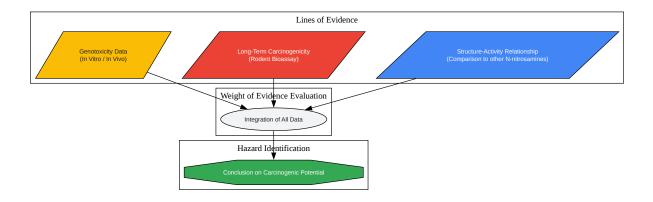


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Caption: Workflow for the in vivo micronucleus assay.



Logical Framework for Carcinogenicity Assessment



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Caption: Weight of evidence approach for carcinogenicity assessment.

Conclusion

The potential carcinogenicity of **N-Nitrosoglyphosate sodium** is a topic that warrants careful consideration due to its classification as a nitrosamine. The primary concern stems from its genotoxic potential, which is supported by the known mechanisms of action for this class of compounds. While direct, reliable long-term in vivo carcinogenicity data for **N-Nitrosoglyphosate sodium** is currently lacking due to the invalidity of historical studies, the available in vitro data on related compounds and the strong evidence for the carcinogenicity of other N-nitrosamines suggest a potential hazard.

For drug development professionals, the presence of any nitrosamine impurity, including **N-Nitrosoglyphosate sodium**, in active pharmaceutical ingredients or excipients is a critical safety concern that requires rigorous risk assessment and control. Future research should



focus on conducting a valid, modern long-term rodent bioassay to definitively characterize the in vivo carcinogenic potential of **N-Nitrosoglyphosate sodium**. Until such data is available, a precautionary approach based on its genotoxic potential and classification as a probable human carcinogen is scientifically justified.

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